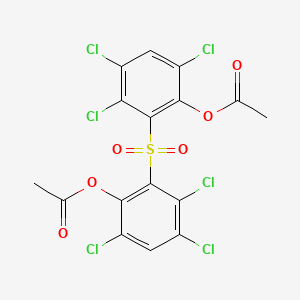
Sulfonylbis-3,4,6-trichlorobenzene-2,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE is a complex organic compound with the molecular formula C17H10Cl6O4 and a molecular weight of 490.985 g/mol . This compound is characterized by the presence of multiple chlorine atoms and acetyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of acetyloxy groups to hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce phenolic compounds .
Scientific Research Applications
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s acetyloxy and chlorinated groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE
- 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE
Uniqueness
The uniqueness of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFONYL]-3,4,6-TRICHLOROPHENYL ACETATE lies in its specific arrangement of acetyloxy and chlorinated groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
Molecular Formula |
C16H8Cl6O6S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfonyl-3,4,6-trichlorophenyl] acetate |
InChI |
InChI=1S/C16H8Cl6O6S/c1-5(23)27-13-9(19)3-7(17)11(21)15(13)29(25,26)16-12(22)8(18)4-10(20)14(16)28-6(2)24/h3-4H,1-2H3 |
InChI Key |
DSQKNPHVNLHZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















